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molecular formula C22H19NO6 B1600396 Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 205259-40-1

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No. B1600396
M. Wt: 393.4 g/mol
InChI Key: JQROUMRXLGWYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865899B2

Procedure details

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (90 g) was charged to acetonitrile (660 g). 85% Sodium dithionite (75 g) was added to the solution and the temperature adjusted to 20° C. Water (516 g) was then added, maintaining the temperature at 20° C. The slurry was then heated to 65° C. and stirred for 30 minutes. Sodium dithionite (75 g) was added and the mixture stirred for another 30 minutes. The lower aqueous phase was removed. Concentrated hydrochloric acid (33% w/w, 12.48 g) was then added to adjust to a pH of <1. The suspension is held for 1 hour. The slurry was cooled to 20° C. over 30 minutes. Sodium hydroxide solution (20% w/w, 59.29 g) was added to give a pH of 10. The slurry was cooled to 0° C. and stirred for one hour. The product (benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate) was isolated by filtration, washed twice with water (2×222 ml) and then dried at 60° C. under vacuum. Yield: 78.81 g, 95%; NMR Spectrum (CDCl3) 3.8 (s, 3H), 5.1 (s, 2H), 5.3 (s, 2H), 6.2 (s, 1H), 7.3-7.4 (m, 10H); Mass Spectrum (M+H)+=364.1.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
516 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:24]([O:25][CH3:26])=[CH:23][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[C:11]([N+:27]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(#N)C.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:27][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:24]([O:25][CH3:26])=[CH:23][C:12]=1[C:13]([O:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1OC)[N+](=O)[O-]
Name
Quantity
660 g
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
516 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then heated to 65° C.
STIRRING
Type
STIRRING
Details
the mixture stirred for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase was removed
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (33% w/w, 12.48 g) was then added
WAIT
Type
WAIT
Details
The suspension is held for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 20° C. over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Sodium hydroxide solution (20% w/w, 59.29 g) was added
CUSTOM
Type
CUSTOM
Details
to give a pH of 10
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=O)OCC2=CC=CC=C2)C=C(C(=C1)OCC1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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